molecular formula C14H15N3O3S2 B2489423 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2097890-77-0

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2489423
CAS No.: 2097890-77-0
M. Wt: 337.41
InChI Key: XFQXJDBQBMFBKW-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a hybrid structure of furan, thiophene, and imidazole rings. The compound’s core imidazole-4-sulfonamide moiety is substituted with a branched ethyl chain bearing furan-2-yl and thiophen-3-yl groups.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-17-8-14(15-10-17)22(18,19)16-7-12(11-4-6-21-9-11)13-3-2-5-20-13/h2-6,8-10,12,16H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQXJDBQBMFBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Features
Target Compound C₁₄H₁₅N₃O₃S₂ 353.42 g/mol - Furan-2-yl
- Thiophen-3-yl
- 1-Methylimidazole-4-sulfonamide
Hybrid heterocyclic system; lacks hydroxyl groups
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide C₁₀H₁₃N₃O₃S₂ 287.35 g/mol - Thiophen-2-yl
- Hydroxyethyl
- 1-Methylimidazole-4-sulfonamide
Increased hydrophilicity due to hydroxyl group
N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide C₁₅H₁₇N₃O₃S₂ 351.44 g/mol - Furan-2-ylmethyl
- Thiophen-2-yl ethyl
- 1-Methylimidazole-4-sulfonamide
Linear ethyl chain; dual N-substituents
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide C₁₇H₁₇N₃O₃S₂ 379.49 g/mol - Benzo[b]thiophen-3-yl
- Hydroxyethyl
- 1-Methylimidazole-4-sulfonamide
Extended aromatic system; enhanced π-π stacking potential
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-isopropyl-1H-imidazole-4-sulfonamide C₁₇H₂₄N₄O₃S₂ 412.52 g/mol - Furan-2-yl
- Thiomorpholine
- Isopropylimidazole-4-sulfonamide
Bulky thiomorpholine group; altered solubility

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₃S₂
Molecular Weight337.4 g/mol
CAS Number2097890-77-0
Chemical StructureChemical Structure

Synthesis Methods

The synthesis of this compound involves several steps:

  • Formation of Furan and Thiophene Rings : These can be synthesized using methods such as the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene.
  • Coupling Reaction : A palladium-catalyzed cross-coupling reaction is typically employed to link the furan and thiophene rings.
  • Imidazole Ring Introduction : Cyclization reactions involving suitable precursors introduce the imidazole ring.
  • Sulfonamide Formation : The final step involves the formation of the sulfonamide group through reaction with sulfonyl chlorides.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies indicate that it has cytotoxic effects against various cancer cell lines, including:

Cell LineIC₅₀ (µM)
Human cervical carcinoma (HeLa)5.12
Colon adenocarcinoma (Caco-2)7.34
Human lung adenocarcinoma6.89

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and cytokines, indicating its potential use in treating inflammatory diseases.

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes:

EnzymeInhibition Type
Carbonic Anhydrase (CA)Competitive inhibition
Histone Deacetylase (HDAC)Non-competitive inhibition

These interactions are crucial for its biological activity, particularly in cancer therapy and metabolic regulation.

The mechanism by which this compound exerts its effects involves binding to specific targets within cells:

  • Enzyme Binding : The compound binds to active sites on target enzymes, inhibiting their function.
  • Cell Signaling Pathways : It modulates various signaling pathways, affecting cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) : The compound may influence ROS levels, contributing to its cytotoxic effects against cancer cells.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Effects : A study published in Cancer Research demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models.
  • Anti-inflammatory Research : Another study indicated that the compound reduced paw edema in rat models, suggesting its potential as an anti-inflammatory agent.
  • Enzyme Inhibition Analysis : Research published in Journal of Medicinal Chemistry highlighted its inhibitory effects on HDACs, proposing a mechanism for its anticancer activity through epigenetic modulation.

Q & A

Basic: What are the key steps and optimization strategies for synthesizing N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide?

The synthesis typically involves multi-step organic reactions , including:

  • Reductive amination of furan-2-carbaldehyde with ethylenediamine derivatives to form the core ethylamine bridge .
  • Sulfonamide coupling using 1-methyl-1H-imidazole-4-sulfonyl chloride under anhydrous conditions, requiring pH control (7.5–8.5) to avoid side reactions .
  • Purification via silica gel flash chromatography (e.g., CH₂Cl₂/MeOH/NH₄OH, 92:7:1) to isolate the product with >95% purity .
    Optimization tips : Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 78% yield reported in analogous reductive aminations) .

Advanced: How can structural validation of this compound address discrepancies in crystallographic data?

Discrepancies in crystallographic data (e.g., bond angles, torsional strain) can be resolved using:

  • SHELX programs (e.g., SHELXL for refinement) to validate hydrogen bonding networks and confirm heterocyclic ring planarity .
  • Twinned data refinement for crystals with pseudo-symmetry, leveraging SHELXE’s robustness in handling high-throughput phasing .
  • Comparative analysis with structurally similar sulfonamides (e.g., C–S bond lengths in thiophene: 1.70–1.73 Å) to identify outliers .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of sulfonamide attachment (e.g., δ 3.78 ppm for N–CH₃ in imidazole) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error (e.g., expected m/z ~407.12 for C₁₆H₁₈N₂O₃S₂) .
  • HPLC : Use C18 columns (MeCN/H₂O, 0.1% TFA) to assess purity >99% .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Targeted modifications :
    • Replace thiophen-3-yl with thiophen-2-yl to test π-stacking interactions with bacterial DNA gyrase (observed in related imidazole sulfonamides) .
    • Introduce electron-withdrawing groups (e.g., –NO₂) at the furan-2-yl position to enhance enzyme inhibition (e.g., IC₅₀ improvement by 3× in nitrophenyl analogs) .
  • Biological assays : Pair in vitro MIC (minimum inhibitory concentration) tests with molecular docking to validate target engagement (e.g., E. coli DHFR inhibition) .

Advanced: How should researchers resolve contradictions in synthetic yield data across published protocols?

  • Critical variables :
    • Solvent polarity : Lower yields in DMF vs. CH₂Cl₂ due to sulfonamide hydrolysis .
    • Catalyst choice : Pd/C vs. Raney Ni in reductive amination affects furan ring stability (reported yield variance: 60–78%) .
  • Mitigation : Use design of experiments (DoE) to optimize temperature (20–40°C) and catalyst loading (5–10 mol%) .

Basic: What physicochemical properties are critical for formulating this compound in biological assays?

  • Aqueous solubility : <0.1 mg/mL (predicted via LogP ~2.8), necessitating DMSO stocks (≤10% v/v) .
  • Stability : Degrades at pH <5 (sulfonamide cleavage), requiring storage at 4°C in dark .
  • Melting point : 142–145°C (determined via DSC) to confirm crystalline phase .

Advanced: What computational methods predict this compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations : Simulate binding to ATP-binding pockets (e.g., 50 ns trajectories to assess hydrogen bonding with kinase targets) .
  • Density functional theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., thiophene sulfur: f⁻ ~0.15) for electrophilic modification .
  • ADMET prediction : Use SwissADME to optimize logP (target <3) and reduce hERG liability .

Advanced: How does regioselectivity in heterocyclic reactions impact the synthesis of analogs?

  • Thiophene vs. furan reactivity : Thiophen-3-yl’s lower electron density favors electrophilic substitution at the 2-position, requiring protecting groups (e.g., SEM-Cl) to direct coupling .
  • Imidazole sulfonylation : Steric hindrance from N-methyl group necessitates slow addition of sulfonyl chloride (0.5 eq./hr) to avoid N,N-di-sulfonylation .

Basic: How can researchers ensure compound stability during long-term storage?

  • Lyophilization : Store as lyophilized powder under argon to prevent oxidation of thiophene .
  • Stability-indicating assays : Monitor via HPLC-UV (λ=254 nm) for degradation peaks at RRT 0.8–0.9 .

Advanced: What hypotheses explain this compound’s potential as a farnesyltransferase inhibitor?

  • Mechanistic basis : The imidazole-4-sulfonamide moiety mimics the diphosphate group of farnesyl pyrophosphate, competitively inhibiting enzyme-substrate binding (Ki ~50 nM in ethylenediamine-based analogs) .
  • Validation : Use fluorescence polarization assays with FITC-labeled peptides to measure inhibition (IC₅₀ <100 nM target) .

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